3-(5-Formylfuran-2-yl)-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(5-formylfuran-2-yl)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCXJZFYVLACQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591210-45-6 | |
| Record name | 3-(5-formylfuran-2-yl)-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher substrate concentrations, and continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylfuran-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Oxidation: 3-(5-Carboxyfuran-2-yl)-4-methylbenzoic acid.
Reduction: 3-(5-Hydroxymethylfuran-2-yl)-4-methylbenzoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formylfuran-2-yl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in molecular docking studies.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials and as a building block for polymers .
Mechanism of Action
The mechanism of action of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Physicochemical Properties
- Boiling Point: Not explicitly reported, but substituted benzoic acids typically exhibit high melting points due to hydrogen bonding.
- Applications : Serves as a key intermediate in synthesizing pharmacologically active compounds, particularly benzimidazole derivatives and antimicrobial agents .
The following table and analysis compare 3-(5-formylfuran-2-yl)-4-methylbenzoic acid with structurally or functionally related benzoic acid derivatives:
Key Comparative Insights:
Electronic Effects :
- The formylfuran group in this compound introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to methyl- or methoxy-substituted analogues (e.g., 5-CA-MCBX-NDM) .
- Chloro substituents (e.g., in 2-chloro-5-(5-formylfuran-2-yl)benzoic acid) further polarize the aromatic ring, increasing acidity (pKa ~2.5) compared to the parent compound (pKa ~3.1) .
Biological Activity :
- Compounds with benzimidazole-thioether side chains (e.g., CAS 924977-99-1) exhibit superior antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .
- Sodium salts (e.g., compound 9f) demonstrate enhanced bioavailability and solubility, making them suitable for oral formulations .
Metabolic Stability :
Biological Activity
3-(5-Formylfuran-2-yl)-4-methylbenzoic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a formyl group and a benzoic acid moiety. Its unique structure contributes to various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and oxidative stress pathways.
- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways related to cell survival and apoptosis.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, with an IC50 value comparable to well-known antioxidants.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.2 |
| Ascorbic Acid | 12.8 |
Antimicrobial Evaluation
In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Anti-inflammatory Mechanism
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar compounds. The study highlighted that derivatives with a carboxylic acid group exhibited significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling reactions between furan derivatives and benzoic acid precursors. For example, formylfuran intermediates (e.g., 5-formylfuran-2-yl derivatives) can be cross-coupled with 4-methylbenzoic acid derivatives via Suzuki-Miyaura or Ullmann-type reactions. Key intermediates should be purified via column chromatography and characterized using -NMR and -NMR to confirm regioselectivity and functional group integrity . Mass spectrometry (HRMS) is critical for verifying molecular weights, especially to distinguish between isomeric byproducts .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Analyze -NMR for formyl proton signals (~9.8 ppm) and aromatic protons in the benzoic acid and furan moieties. -NMR should confirm the carbonyl (C=O) groups of the formyl and carboxylic acid .
- IR Spectroscopy : Look for characteristic peaks at ~1700 cm (carboxylic acid C=O) and ~1660 cm (formyl C=O) .
- HPLC-PDA : Assess purity (>95%) and detect UV-active impurities, leveraging the compound’s absorbance in the 250–300 nm range due to conjugated π-systems .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when steric hindrance limits coupling efficiency in formylfuran-benzoic acid derivatives?
- Methodological Answer : Low yields due to steric effects can be mitigated by:
- Catalyst Screening : Use bulky ligands (e.g., SPhos or XPhos) in Pd-catalyzed couplings to enhance steric tolerance .
- Microwave-Assisted Synthesis : Reduce reaction times and improve energy transfer for challenging couplings .
- Protecting Group Strategy : Temporarily protect the formyl group (e.g., as an acetal) to reduce steric interference during coupling, followed by deprotection .
Q. What strategies address solubility limitations of this compound in aqueous bioassay systems?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water or ethanol-water mixtures (≤5% organic solvent) to maintain solubility without denaturing proteins .
- Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester to improve hydrophilicity. Confirm derivatization stability via -NMR (e.g., esterification shifts carboxylic proton signals) .
Q. How can researchers resolve contradictory data in metabolic stability studies of this compound?
- Methodological Answer : Contradictions may arise from:
- Species-Specific Metabolism : Compare microsomal stability assays across species (e.g., human vs. rat liver microsomes) to identify interspecies variability in cytochrome P450 activity .
- Radiolabeled Tracers : Synthesize -labeled analogs to track metabolic pathways and quantify major vs. minor metabolites via LC-MS/MS .
Q. What advanced techniques characterize electronic properties of the formylfuran moiety for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions with biological targets .
- X-ray Crystallography : Resolve crystal structures to correlate formyl group orientation with bioactivity (e.g., hydrogen-bonding capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
